molecular formula C12H8N2OS B12655510 2-(3-Pyridyloxy)benzothiazole CAS No. 37525-46-5

2-(3-Pyridyloxy)benzothiazole

Cat. No.: B12655510
CAS No.: 37525-46-5
M. Wt: 228.27 g/mol
InChI Key: TUDRTMMRQNPVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pyridyloxy)benzothiazole is a heterocyclic compound that combines a benzothiazole moiety with a pyridine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyloxy)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 3-chloropyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzothiazole attacks the chloropyridine, resulting in the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyridine and benzothiazole rings.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, potentially altering the aromaticity of the rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

2-(3-Pyridyloxy)benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(3-Pyridyloxy)benzothiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    2-(2-Pyridyloxy)benzothiazole: Similar structure but with the pyridine ring attached at the 2-position.

    2-(4-Pyridyloxy)benzothiazole: Pyridine ring attached at the 4-position.

    2-(3-Pyridylthio)benzothiazole: Sulfur atom linking the benzothiazole and pyridine rings instead of oxygen.

Uniqueness: 2-(3-Pyridyloxy)benzothiazole is unique due to its specific ether linkage between the benzothiazole and pyridine rings. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

37525-46-5

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

2-pyridin-3-yloxy-1,3-benzothiazole

InChI

InChI=1S/C12H8N2OS/c1-2-6-11-10(5-1)14-12(16-11)15-9-4-3-7-13-8-9/h1-8H

InChI Key

TUDRTMMRQNPVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)OC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.